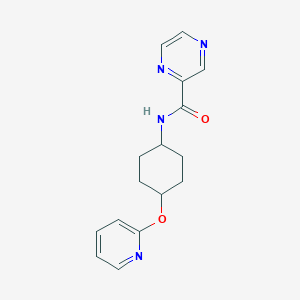

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(14-11-17-9-10-18-14)20-12-4-6-13(7-5-12)22-15-3-1-2-8-19-15/h1-3,8-13H,4-7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJENCHLLTSPNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=NC=CN=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrazine intermediates. The cyclohexyl intermediate is often synthesized through a series of reactions, including hydrogenation and halogenation, followed by the introduction of the pyridin-2-yloxy group via nucleophilic substitution. The final step involves the coupling of the cyclohexyl intermediate with the pyrazine-2-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds featuring pyrazine and pyridine rings exhibit promising anticancer properties. N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The structural characteristics allow it to interact with specific cellular targets involved in cancer proliferation and survival pathways .

- Antimicrobial Properties :

- Neurological Applications :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Route Overview

-

Starting Materials :

- Cyclohexyl derivatives

- Pyridine-based reagents

- Pyrazine intermediates

-

Key Reactions :

- Formation of the pyrazine ring

- Coupling reactions to attach the pyridine moiety

- Final carboxamide formation through amide coupling techniques

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study published in the Egyptian Journal of Chemistry highlighted the synthesis of similar pyrazine derivatives and their evaluation against various cancer cell lines, showcasing their potential as anticancer agents .

- Another research effort focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria using disc diffusion methods .

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s stereochemistry ((1r,4r)-cyclohexyl) and pyridin-2-yloxy group distinguish it from other carboxamide derivatives. Key analogs include:

Table 1: Structural Comparison of Carboxamide Derivatives

- Stereochemical Impact: The (1r,4r)-cyclohexyl group in the target compound likely enhances rigidity and binding selectivity compared to non-stereospecific analogs like those in .

- Metal Coordination : ’s Rh/Ir complexes demonstrate how pyrazine-carboxamides can act as ligands for metallodrugs, a property unexplored for the target compound .

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.34 g/mol. The compound features a complex structure that includes a cyclohexyl moiety, a pyridine ring, and a pyrazine core, which contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2034222-63-2 |

Mechanisms of Biological Activity

Research indicates that this compound may exhibit enzyme inhibition properties. The presence of the indole and carboxamide functionalities enhances its ability to bind to various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest potential applications in treating conditions such as cancer and inflammatory diseases due to its inhibitory effects on specific pathways.

Case Studies and Research Findings

- Antitumor Activity : A study on pyrazole derivatives highlighted their potential as antitumor agents. Compounds similar to this compound showed significant inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation .

- Anti-inflammatory Properties : Research has demonstrated that derivatives of pyrazine compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, warranting further investigation into its therapeutic potential .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate strong interactions with enzymes implicated in metabolic pathways, suggesting its role as a lead compound for drug development .

Summary of Biological Activities

The following table summarizes the potential biological activities associated with this compound:

Q & A

Q. What are the optimal synthetic routes for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with a trans-4-(pyridin-2-yloxy)cyclohexylamine intermediate. Key steps include:

- Nucleophilic aromatic substitution for introducing the pyridinyloxy group onto the cyclohexane ring .

- Amide coupling using reagents like EDC or DCC in solvents such as DMF or DCM, with reaction temperatures optimized between 0–25°C to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylamine prep | Pyridine, Pd catalysis, 80°C | 65–75 | |

| Amide coupling | EDC, HOBt, DMF, RT | 70–85 | |

| Purification | Silica gel chromatography (EtOAc/hexanes) | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and substituent positions .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography resolves 3D conformation, particularly for the trans-cyclohexyl configuration .

Q. How to design initial biological activity screenings for this compound?

- Enzyme inhibition assays : Target kinases or receptors (e.g., MAP kinases) using fluorescence-based assays .

- Cell viability studies : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility assessment : Use PEG-water co-solvent systems to optimize bioavailability .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies for pyrazine-carboxamide derivatives?

- Systematic substitution : Replace pyrazine with quinoxaline ( ) or pyridine ( ) to assess electronic effects.

- Cyclohexyl modifications : Compare trans- vs. cis-configurations or substitute with cyclopentyl to study steric impacts .

- Bioisosteric replacements : Introduce thiomorpholine instead of piperidine to modulate lipophilicity .

Table 2: Key Substituent Comparisons

| Compound Variation | Biological Activity Shift | Reference |

|---|---|---|

| Pyrazine → Quinoxaline | Enhanced kinase inhibition | |

| Piperidine → Morpholine | Reduced metabolic stability |

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to identify critical binding residues .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How to resolve contradictions in reported biological data across studies?

- Control experiments : Verify compound purity (>95%) via HPLC and assess stereochemical integrity .

- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug design : Mask the carboxamide group with ester prodrugs to enhance oral absorption .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How to isolate and characterize enantiomers of the trans-cyclohexyl derivative?

- Chiral chromatography : Use amylose-based columns with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Confirm enantiomeric excess and assign absolute configuration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.